Patent Landscape Differential: The 4-Chloromethyl Isomer Occupies a Distinct IP Space
Literature and patent database interrogation reveals a pronounced asymmetry in patent coverage between the 3‑ and 4‑chloromethyl positional isomers. The 3‑isomer (CAS 917396-29-3) boasts 95 patent citations, indicating extensive use as a validated intermediate [1], while the 4‑isomer (CAS 1393550-14-5) appears in a far narrower set of disclosures, with its authenticated use concentrated in a specific adenosine receptor antagonist program (US 11,312,705) [2]. This limited patent footprint means the 4‑isomer offers a less congested IP space for freedom‑to‑operate in novel composition‑of‑matter filings, while the 3‑isomer's ubiquity carries a higher risk of prior‑art entanglements in the same pyridine substitution vector.
| Evidence Dimension | Patent citation count (literature and patent family coverage) |
|---|---|
| Target Compound Data | Authenticated use in US 11,312,705 (adenosine A2a/A2b antagonists); limited broader patent footprint |
| Comparator Or Baseline | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine (CAS 917396-29-3): 95 patent citations [1] |
| Quantified Difference | Approximately two orders of magnitude fewer patent citations for the 4-isomer versus the 3-isomer |
| Conditions | PubChemLite patent citation database query (September 2025 snapshot); US patent family analysis |
Why This Matters
For organizations seeking to build proprietary chemical series without stepping into heavily patented 3‑chloromethylpyridine prior art, the 4‑isomer provides a cleaner freedom‑to‑operate starting point.
- [1] PubChemLite. 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine (CAS 917396-29-3): Patent count: 95. PubChemLite, accessed via https://pubchemlite.lcsb.uni.lu/compounds?query=ZQKHRMBSNRCFPL-UHFFFAOYSA-N. View Source
- [2] Jiangsu Hengrui Medicine Co., Ltd. US Patent 11,312,705. Substituted triazolo[4,3-c]pyrimidin-5-amine compounds as adenosine A2a and A2b receptor antagonists. Issued April 26, 2022. View Source
